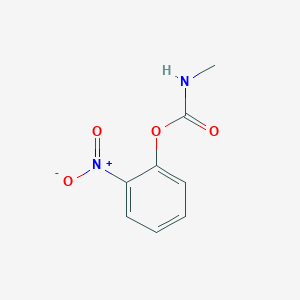
2-Nitrophenyl N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenyl N-methylcarbamate is an organic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol. It is a pale yellow or pale red liquid that is insoluble in water. This compound belongs to the class of carbamates and is known for its applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrophenyl N-methylcarbamate can be synthesized through the reaction of 2-nitrophenol with methyl isocyanate under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the carbamate group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using reactors designed to handle the exothermic nature of the synthesis process. The compound is then purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenyl N-methylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Nitroso derivatives and nitro compounds.
Reduction: Amines and hydroxylamines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Nitrophenyl N-methylcarbamate is widely used in scientific research due to its versatile chemical properties. It serves as a reagent in organic synthesis, a building block in medicinal chemistry, and a probe in biological studies. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed as a tool to study enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Nitrophenyl N-methylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the context of its application, such as in enzyme inhibition or receptor binding.
Comparison with Similar Compounds
2-Nitrophenyl N-methylcarbamate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: A structurally related carbamate with different substituents.
2-sec-Butylphenyl N-methylcarbamate (BPMC): Another carbamate used as an insecticide.
These compounds share similarities in their carbamate structure but differ in their substituents and applications, making this compound unique in its specific uses and properties.
Properties
CAS No. |
7374-06-3 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
(2-nitrophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H8N2O4/c1-9-8(11)14-7-5-3-2-4-6(7)10(12)13/h2-5H,1H3,(H,9,11) |
InChI Key |
WROWUHCAAFNMJL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)
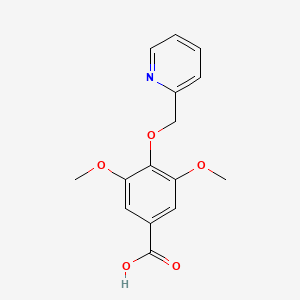


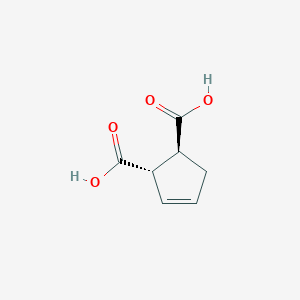
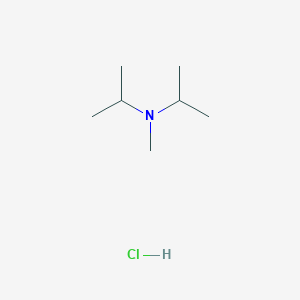
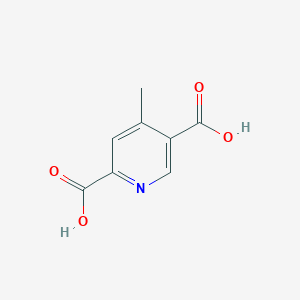
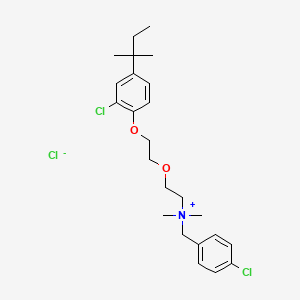
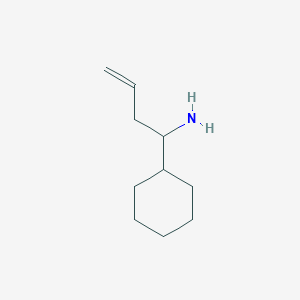


![N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide](/img/structure/B15348288.png)
![N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline](/img/structure/B15348290.png)
![1-[4-[2-(2-bromo-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348296.png)
